molecular formula C16H18N2O3S B5624633 N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B5624633
M. Wt: 318.4 g/mol
InChI Key: UJHJGWOFDXASAS-UHFFFAOYSA-N
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Description

N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide is a chemical compound with the molecular formula C16H18N2O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a sulfonamide group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide typically involves the reaction of 2,3-dimethylaniline with 4-acetamidobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The acetamide group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydrofolate reductase, which is essential for DNA synthesis. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)acetamide

Uniqueness

N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide is unique due to the specific positioning of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

N-[4-[(2,3-dimethylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11-5-4-6-16(12(11)2)18-22(20,21)15-9-7-14(8-10-15)17-13(3)19/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHJGWOFDXASAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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